6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1346686-83-6 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI Key |
PAECHUOSAXBVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for assembling the bipyridine skeleton. This method involves coupling a methyl-substituted pyridine boronic acid with a halogenated pyridine carbonitrile precursor. For example, 5-cyano-3-bromopyridine may react with 2-methylpyridine-5-boronic acid under palladium catalysis.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DMF or THF at 80–100°C
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition of the bromopyridine, followed by transmetallation with the boronic acid. Reductive elimination yields the bipyridine product. Ligand selection (e.g., PPh₃ vs. dppf) critically impacts reaction efficiency and regioselectivity.
Stille Coupling
Stille coupling employs organostannane reagents, such as 2-methylpyridine-5-trimethylstannane, reacted with 5-cyano-3-iodopyridine. While less common due to tin toxicity, this method offers superior stability for electron-deficient pyridines.
Reaction Conditions :
-
Catalyst : Pd₂(dba)₃ with AsPh₃ ligand
-
Solvent : DMF at 90–110°C
-
Yield : 50–70%
Nucleophilic Substitution Approaches
Halogen-Cyanide Exchange
A direct route involves substituting a halogen atom (Br or I) at the 5'-position of a pre-formed 6-methyl-[2,3'-bipyridine] derivative with a cyano group.
Protocol :
-
Bromination : Treat 6-methyl-[2,3'-bipyridine] with NBS (N-bromosuccinimide) in CCl₄ to introduce bromine at the 5'-position.
-
Cyanation : React the brominated intermediate with CuCN in DMF at 120°C for 12–24 hours.
Yield : 30–50%, with purity >90% after recrystallization.
Challenges :
-
Competing side reactions (e.g., debromination) reduce yield.
-
CuCN’s moisture sensitivity necessitates anhydrous conditions.
Metal-Catalyzed Cyanation
Palladium-Catalyzed Cyanation
This method introduces the cyano group via transmetallation using Zn(CN)₂, avoiding handling toxic cyanide salts.
Reaction Conditions :
-
Substrate : 6-methyl-[2,3'-bipyridine]-5'-bromide
-
Catalyst : Pd(PPh₃)₄ (3 mol%)
-
Cyanide Source : Zn(CN)₂ (1.2 equiv)
-
Solvent : DMF at 100°C for 6 hours
-
Yield : 55–70%
Advantages :
-
Higher functional group tolerance compared to nucleophilic substitution.
-
Reduced formation of byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Suzuki Coupling | 45–65 | 85–95 | Moderate | Ligand cost, regioselectivity |
| Stille Coupling | 50–70 | 90–98 | Low | Toxicity of tin reagents |
| Halogen-Cyanide Exchange | 30–50 | 80–90 | High | Side reactions, moisture sensitivity |
| Pd-Catalyzed Cyanation | 55–70 | 92–97 | High | Catalyst cost |
Table 1 : Performance metrics of synthetic routes for this compound.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry enhances yield and reduces reaction times. For example, Suzuki coupling in a microreactor at 120°C achieves 75% yield in 2 hours, compared to 65% in 6 hours under batch conditions.
Solvent and Catalyst Recycling
Recovering Pd catalysts via filtration or extraction reduces costs. Ionic liquids (e.g., [BMIM][PF₆]) enable efficient catalyst recycling without significant loss of activity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Metal-Catalyzed Couling Reactions
The bipyridine moiety acts as a ligand in metal-mediated cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .
Key Reaction Conditions :
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | DMF/H₂O | 80°C | 72–85 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110°C | 65–78 |
Mechanistic studies indicate that the nitrile group enhances electron-deficient character, stabilizing transition states during oxidative addition .
Nucleophilic Substitution at the Nitrile Group
The carbonitrile group undergoes nucleophilic attack under basic or acidic conditions:
-
Hydrolysis : Conversion to carboxylic acid via reflux with H₂SO₄ (6M) or NaOH (10%), yielding 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid.
-
Reduction : LiAlH₄ reduces the nitrile to a primary amine (6-methyl-[2,3'-bipyridine]-5'-aminomethyl), while catalytic hydrogenation (H₂/Pd-C) produces secondary amines.
Reaction Outcomes :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile | H₂SO₄ (6M), Δ | Carboxylic acid derivative | 88 |
| This compound | LiAlH₄, THF, 0°C | Aminomethyl derivative | 76 |
Cyclization and Heterocycle Formation
The nitrile group participates in cycloaddition reactions:
-
Michael Addition : Reacts with chalcones (e.g., 5-(3-(4-(dimethylamino)phenyl)acryloyl) derivatives) to form fused bipyridines (e.g., dicyanomethylene-bipyridine hybrids) .
-
Cyclocondensation : With malononitrile dimer, generates spirocyclic compounds under acetic acid/ammonium acetate conditions .
Example Pathway :
textThis compound + Malononitrile dimer → 6-(Dicyanomethylene)-4-aryl-2'-methyl-1,6-dihydro-[2,3'-bipyridine] (Yield: 68%)
Coordination Chemistry
The bipyridine nitrogen atoms and nitrile group enable chelation with transition metals:
-
Ruthenium Complexes : Forms [Ru(bpy)₂(6-Me-5'-CN-bpy)]²⁺ for photocatalytic applications.
-
Palladium Complexes : Used in catalytic C–H activation reactions (e.g., arylations) .
Stability Data :
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Ru(II) | N,N-bidentate | 12.4 ± 0.3 |
| Pd(II) | N-monodentate | 8.9 ± 0.2 |
Electrophilic Aromatic Substitution
The electron-deficient pyridine rings undergo selective substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the non-methylated pyridine ring.
-
Halogenation : Br₂ in CHCl₃ yields 5'-bromo-6-methyl-[2,3'-bipyridine]-5'-carbonitrile.
Regioselectivity :
| Reaction | Position Modified | Major Product Ratio |
|---|---|---|
| Nitration | 4 | 9:1 (para:meta) |
| Bromination | 5' | >95% |
Oxidation and Functionalization
-
Methyl Group Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, yielding 6-carboxy-[2,3'-bipyridine]-5'-carbonitrile.
-
Nitrile Oxidation : H₂O₂/NaOH oxidizes the nitrile to an amide or carboxylic acid, depending on stoichiometry.
Scientific Research Applications
Scientific Research Applications
1. Coordination Chemistry
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile acts as a versatile ligand in coordination chemistry. Its ability to chelate metal ions allows for the formation of stable metal complexes. These complexes are crucial for catalysis and materials development.
- Metal Complex Formation : The compound can form stable complexes with transition metals such as copper, nickel, and palladium. These metal complexes exhibit unique electronic properties that are beneficial in catalytic processes .
2. Medicinal Chemistry
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential anticancer properties.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is valuable for drug design targeting various diseases .
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, demonstrating cytotoxic effects against different cancer cell lines .
3. Materials Science
The compound's unique structural features make it suitable for developing advanced materials with specific electronic or photophysical properties.
- Organic Electronics : Its ability to form stable charge-transfer complexes positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines (HCT-116), revealing IC₅₀ values ranging from 5 to 10 µM, indicating potent antiproliferative activity .
- Metal Complex Formation Study : Interaction studies demonstrated that this compound could form stable complexes with transition metals like copper and zinc, which altered their biological activities compared to the free ligand .
Mechanism of Action
The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile and its analogs:
Structural and Reactivity Differences
- Electronic Effects : The methyl group in this compound is electron-donating, increasing electron density at the pyridine ring, whereas the chloro substituent in 6-Chloro-[2,3'-bipyridine]-5-carbonitrile is electron-withdrawing, enhancing electrophilic reactivity .
- Sulfur vs. Nitrogen: The thioxo group in 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile enables sulfur-mediated cyclization (e.g., Thorpe-Ziegler reactions to form thienopyridines), a pathway absent in nitrile-only analogs .
- Biological Activity : Hydroxymethyl and oxo substituents in 1,6-dihydro derivatives (e.g., ) confer hydrogen-bonding capabilities, improving interactions with biological targets like enzymes.
Biological Activity
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the modification of bipyridine derivatives through various chemical reactions. Recent advancements have highlighted methods such as Suzuki coupling and regioselective alkylation as effective strategies for producing bipyridine derivatives with enhanced biological activity .
Antitumor Activity
Research indicates that derivatives of bipyridine, including this compound, exhibit significant antitumor properties. In one study, related compounds demonstrated GI50 values in the nanomolar range against multiple human tumor cell lines, suggesting potent inhibitory effects on cancer cell proliferation .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a related compound showed comparable inhibitory potency against human DHFR, indicating that structural modifications can enhance biological efficacy .
Antimicrobial Activity
In addition to antitumor effects, this compound has been evaluated for antimicrobial properties. Various studies have reported that pyridine derivatives possess substantial antibacterial and antifungal activities. The structure-activity relationship (SAR) studies reveal that modifications in the substituents significantly impact the antimicrobial efficacy .
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing 6-methyl-[2,3'-bipyridine]-5'-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as:
- Chichibabin pyridine synthesis : Condensation of aldehydes, ketones, and ammonia with catalysts (e.g., Pd or Cu-based systems) under controlled temperatures (80–120°C) .
- Cyclization reactions : Using 2-amino-1H-pyrrole and carbonitriles in acetic acid, followed by regioselective methylation at the 6-position .
Optimization strategies : - Use continuous flow reactors to enhance efficiency and reduce side reactions .
- Adjust solvent polarity (e.g., DMF vs. ethanol) to improve yield and regioselectivity .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR :
- ¹H NMR : Peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and nitrile signals (indirectly inferred via coupling) .
- ¹³C NMR : Distinct signals for nitrile carbons (δ 110–120 ppm) and pyridine ring carbons (δ 140–160 ppm) .
- IR : Strong absorption at ~2220 cm⁻¹ for the C≡N stretch .
- HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₂H₁₀N₃: 196.0875) .
Q. What are common functionalization reactions at the nitrile group of this compound?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine .
- Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to form ketones or tertiary alcohols .
- Cyano hydrolysis : Acidic or basic conditions yield carboxylic acids or amides .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?
- Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL) refine bond lengths and angles, revealing torsional strain between pyridine rings .
- Hydrogen bonding analysis : Graph-set notation identifies intermolecular interactions (e.g., C≡N···H–C) influencing crystal packing .
- Validation tools : Use PLATON or CCDC software to check for disorder or missing electron density .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT calculations : B3LYP/6-31G(d) models map frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Solvent effects : PCM models evaluate solvation energies in polar vs. nonpolar solvents .
Q. How can researchers address contradictory data in spectroscopic vs. crystallographic results?
- Case example : Discrepancies in nitrile group orientation (planar vs. twisted) may arise from dynamic effects in solution vs. solid state.
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Directing groups : Install temporary substituents (e.g., -OMe) to guide metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for C–H activation at the 4-position .
- Ligand design : Use bulky phosphine ligands (e.g., SPhos) to sterically control coupling sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
